molecular formula C16H21N5O3 B2867779 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 2320465-64-1

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No.: B2867779
CAS No.: 2320465-64-1
M. Wt: 331.376
InChI Key: SLARJZQKBZFNAS-UHFFFAOYSA-N
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a complex organic compound that features a triazole ring, a dimethoxybenzyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of an acid catalyst. The resulting triazole intermediate is then further reacted with other reagents to introduce the azetidine and dimethoxybenzyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dimethoxybenzyl group can be oxidized to form a quinone derivative.

  • Reduction: : The azetidine ring can be reduced to form a piperidine derivative.

  • Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Piperidine derivatives

  • Substitution: : Substituted triazoles

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole derivatives: : These compounds share the triazole ring but may have different substituents.

  • Azetidine derivatives: : These compounds contain the azetidine ring but lack the triazole and dimethoxybenzyl groups.

  • Dimethoxybenzyl derivatives: : These compounds have the dimethoxybenzyl group but lack the triazole and azetidine rings.

Uniqueness

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is unique due to its combination of triazole, azetidine, and dimethoxybenzyl groups. This combination provides a high degree of structural complexity and versatility, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-23-14-4-3-12(5-15(14)24-2)6-18-16(22)20-7-13(8-20)9-21-11-17-10-19-21/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARJZQKBZFNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)CN3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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